

Armeniaspirol C chemical structure and properties.

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Compound of Interest

Compound Name: Armeniaspirol C

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Armeniaspirol C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armeniaspirol C is a member of the armeniaspirols, a class of potent antibiotics isolated from the bacterium *Streptomyces armeniacus*.^[1] These natural products exhibit significant activity against a range of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus faecium* (VRE).^[1] The unique chemical scaffold and novel mechanism of action of armeniaspirols make them promising candidates for the development of new antibacterial agents. This guide provides an in-depth overview of the chemical structure, properties, and biological activities of **Armeniaspirol C**, along with detailed experimental protocols.

Chemical Structure and Properties

Armeniaspirol C possesses a distinctive and complex spiro[4.4]non-8-ene core structure.^[1] Its systematic IUPAC name is (2R)-3',4'-dichloro-6-hydroxy-1'-methyl-7-[(4S)-4-methylhexyl]spiro[1-benzofuran-2,5'-pyrrole]-2',3-dione. The key structural features include a chlorinated pyrrole ring fused to a benzofuranone moiety via a spirocyclic center.

Physicochemical Properties of Armeniaspirol C

| Property | Value | Reference |
|-------------------|---|--------------------------------------|
| Molecular Formula | C ₁₉ H ₂₁ Cl ₂ NO ₄ | --INVALID-LINK-- |
| Molecular Weight | 398.28 g/mol | --INVALID-LINK-- |
| CAS Number | 1206881-49-3 | --INVALID-LINK-- |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in methanol, DMSO | Inferred from experimental protocols |

Spectroscopic Data of Armeniaspirol C

The structural elucidation of **Armeniaspirol C** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR (600 MHz, CDCl₃) δ (ppm): 7.15 (d, J=8.4 Hz, 1H), 6.72 (d, J=8.4 Hz, 1H), 5.75 (s, 1H), 3.16 (s, 3H), 2.62 (t, J=7.7 Hz, 2H), 1.58 (m, 1H), 1.51 (m, 2H), 1.29 (m, 2H), 1.18 (m, 2H), 0.87 (d, J=6.6 Hz, 3H), 0.85 (t, J=7.3 Hz, 3H).

¹³C NMR (150 MHz, CDCl₃) δ (ppm): 189.9, 171.8, 164.8, 162.7, 137.9, 129.5, 124.0, 117.8, 115.3, 112.9, 97.4, 43.8, 38.9, 33.7, 31.8, 29.2, 28.6, 22.6, 19.2, 14.1.

High-Resolution Mass Spectrometry (HR-ESI-MS): m/z calculated for C₁₉H₂₁Cl₂NO₄ [M+H]⁺: 398.0866, found: 398.0865.

Biological Activity and Mechanism of Action

Armeniaspirol C demonstrates potent antibacterial activity primarily against Gram-positive bacteria. Its mechanism of action is multifaceted, involving the inhibition of essential cellular processes and disruption of the bacterial cell membrane.

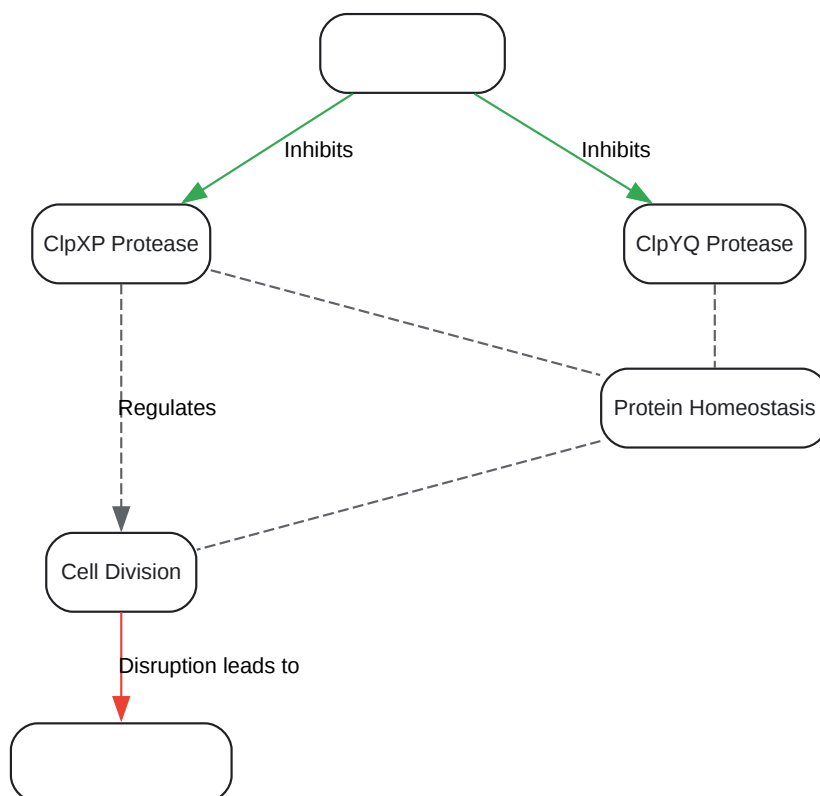
Antibacterial Spectrum

The minimum inhibitory concentrations (MICs) of **Armeniaspirol C** have been determined against various bacterial strains, highlighting its efficacy.

| Bacterial Strain | MIC (µg/mL) | Reference |
|----------------------------------|-------------|------------------|
| Staphylococcus aureus ATCC 29213 | 1 | --INVALID-LINK-- |
| Staphylococcus aureus (MRSA) | 1 | --INVALID-LINK-- |
| Enterococcus faecium (VRE) | 2 | --INVALID-LINK-- |
| Bacillus subtilis ATCC 6633 | 0.5 | --INVALID-LINK-- |

Mechanism of Action: Inhibition of ClpXP and ClpYQ Proteases

A primary molecular target of armeniaspirols is the ATP-dependent caseinolytic protease (Clp) system, specifically the ClpXP and ClpYQ proteases.^[2] These proteases are crucial for bacterial protein homeostasis and cell division. By inhibiting ClpXP and ClpYQ, **Armeniaspirol C** disrupts these vital processes, leading to cell death.

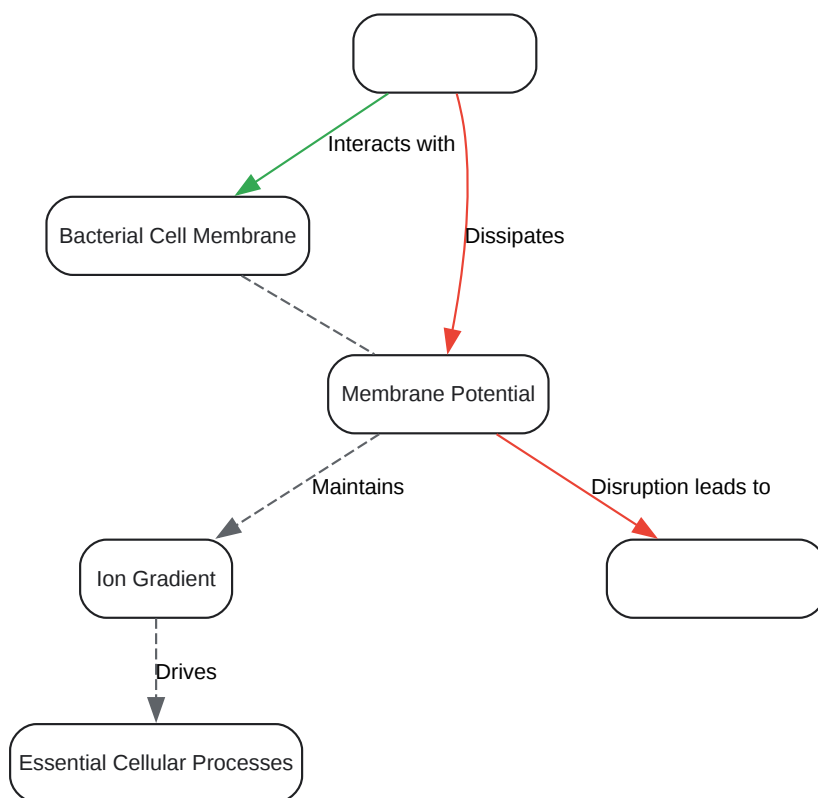


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Inhibition of ClpXP/YQ Proteases by **Armeniaspirol C**

Mechanism of Action: Disruption of Bacterial Membrane Potential

In addition to targeting intracellular proteases, armeniaspirols have been shown to disrupt the bacterial cell membrane potential.[3] This dual mechanism of action contributes to their potent bactericidal activity.



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Disruption of Membrane Potential by Armeniaspirol C

Experimental Protocols

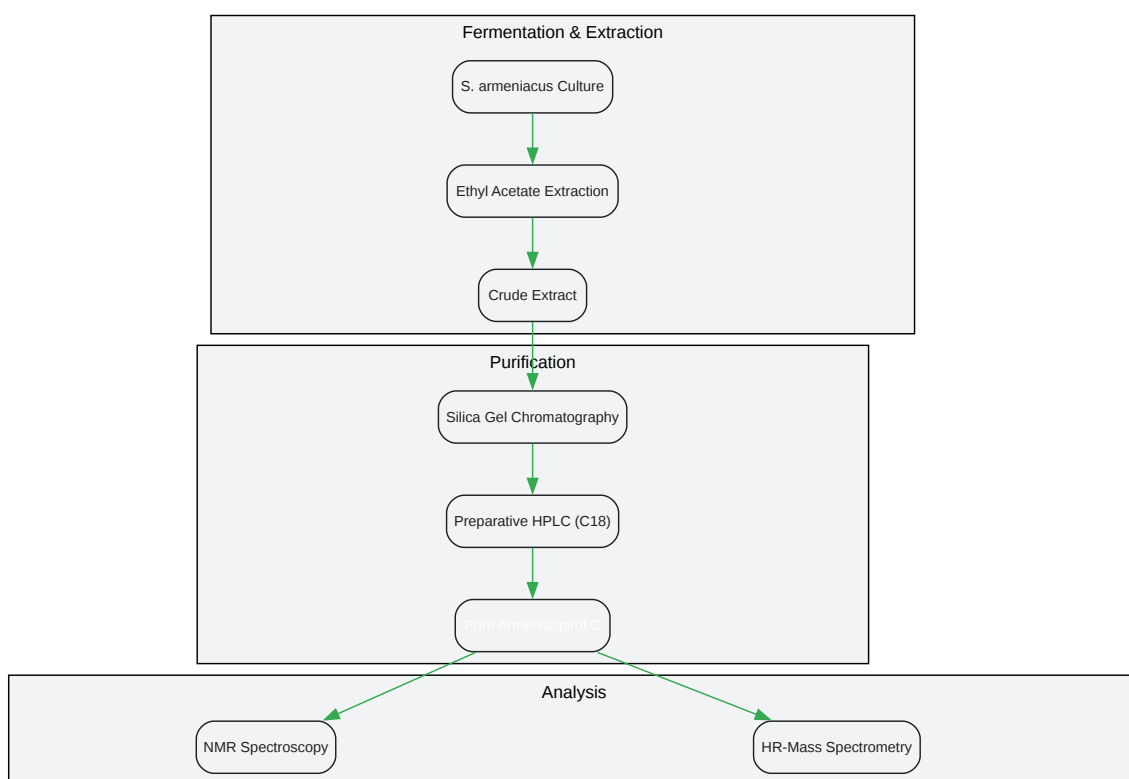
Isolation and Purification of Armeniaspirol C

Source: *Streptomyces armeniacus* DSM19369[1]

Protocol:

- Fermentation: *S. armeniacus* is cultured in a suitable production medium (e.g., M2 medium supplemented with malt extract) at 28 °C for 7 days with shaking.
- Extraction: The culture broth is extracted with an equal volume of ethyl acetate. The organic phase is collected and evaporated to dryness under reduced pressure.

- Chromatographic Separation:
 - The crude extract is subjected to column chromatography on silica gel using a gradient of n-hexane and ethyl acetate.
 - Fractions containing armeniaspirols are identified by thin-layer chromatography (TLC) and pooled.
 - Further purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with a mobile phase of acetonitrile and water.
- Compound Identification: The purified **Armeniaspirol C** is identified by NMR and HR-MS analysis.



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Workflow for **Armeniaspirol C** Isolation

Determination of Minimum Inhibitory Concentration (MIC)

Protocol:

- Preparation of Inoculum: A bacterial suspension is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5×10^5 CFU/mL.
- Serial Dilution: **Armeniaspirol C** is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The plate is incubated at 37 °C for 18-24 hours.
- Determination of MIC: The MIC is determined as the lowest concentration of **Armeniaspirol C** that completely inhibits visible bacterial growth.

ClpXP Protease Inhibition Assay

Protocol:

- Reaction Mixture: A reaction mixture is prepared containing purified ClpX and ClpP proteins, a fluorescently labeled peptide substrate (e.g., GFP-SsrA), and an ATP regeneration system in a suitable buffer.
- Inhibitor Addition: **Armeniaspirol C** is added to the reaction mixture at various concentrations.
- Initiation of Reaction: The reaction is initiated by the addition of ATP.
- Measurement: The decrease in fluorescence, corresponding to the degradation of the substrate, is monitored over time using a fluorescence plate reader.
- Data Analysis: The rate of substrate degradation is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined.

Conclusion

Armeniaspirol C represents a promising new class of antibiotics with a unique chemical structure and a dual mechanism of action that includes the inhibition of essential bacterial proteases and the disruption of the cell membrane potential. Its potent activity against multidrug-resistant Gram-positive pathogens underscores its potential for further development as a therapeutic agent. The detailed chemical and biological data, along with the experimental protocols provided in this guide, offer a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery. Further investigation into the structure-activity relationships and optimization of the armeniaspirol scaffold may lead to the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

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